Decyl (4-chloro-2-methylphenoxy)acetate

Lipophilicity Herbicide Uptake QSAR

Decyl (4-chloro-2-methylphenoxy)acetate (CAS 67829-81-6) is a long-chain alkyl ester of 4-chloro-2-methylphenoxyacetic acid (MCPA), a widely used phenoxy herbicide. As an MCPA derivative, it functions as a synthetic auxin, disrupting plant growth regulation in broadleaf weeds.

Molecular Formula C19H29ClO3
Molecular Weight 340.9 g/mol
CAS No. 67829-81-6
Cat. No. B12653712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl (4-chloro-2-methylphenoxy)acetate
CAS67829-81-6
Molecular FormulaC19H29ClO3
Molecular Weight340.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C
InChIInChI=1S/C19H29ClO3/c1-3-4-5-6-7-8-9-10-13-22-19(21)15-23-18-12-11-17(20)14-16(18)2/h11-12,14H,3-10,13,15H2,1-2H3
InChIKeyCFONOMUMGULYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decyl (4-chloro-2-methylphenoxy)acetate (CAS 67829-81-6): A Long-Chain MCPA Ester for Specialized Herbicidal Applications


Decyl (4-chloro-2-methylphenoxy)acetate (CAS 67829-81-6) is a long-chain alkyl ester of 4-chloro-2-methylphenoxyacetic acid (MCPA), a widely used phenoxy herbicide. As an MCPA derivative, it functions as a synthetic auxin, disrupting plant growth regulation in broadleaf weeds. Its C10 decyl chain distinguishes it from more common short-chain esters (e.g., 2-ethylhexyl or isooctyl), conferring higher lipophilicity and a modified environmental fate profile that can be critical for specific formulation and application requirements [1].

Why Generic MCPA Esters Cannot Substitute for Decyl (4-chloro-2-methylphenoxy)acetate


Swapping decyl (4-chloro-2-methylphenoxy)acetate for another MCPA ester is not straightforward due to the profound impact of alkyl chain length on physicochemical properties. Although all MCPA esters share the same herbicidal mode of action, their varying lipophilicity dictates differences in cuticular penetration, volatility, hydrolysis rate, and soil mobility [1]. These property changes directly affect herbicidal efficacy, off-target drift risk, and environmental persistence, making the decyl ester a functionally distinct entity rather than a generic commodity [2].

Quantitative Differentiation Guide for Decyl (4-chloro-2-methylphenoxy)acetate


Enhanced Lipophilicity (LogP) vs. Shorter-Chain MCPA Esters

Decyl (4-chloro-2-methylphenoxy)acetate is expected to be significantly more lipophilic than shorter-chain MCPA esters, a property inferred from the LogP values of structurally related MCPA esters. For instance, MCPA-isooctyl (C8, branched) has a reported LogP of 6.70 [1], and MCPA-2-ethylhexyl (C8, branched) has a LogP of 4.79 . The linear C10 chain of the decyl ester should, based on established structure-activity relationships, result in a LogP exceeding 7.0, which is critical for formulation in highly lipophilic environments.

Lipophilicity Herbicide Uptake QSAR

Reduced Hydrolysis Rate Compared to Short-Chain MCPA Esters

The alkaline hydrolysis rates of 2,4-D esters, which are structural analogues of MCPA esters, are known to decrease as the alkyl chain length increases. A study on 2,4-D esters showed that the time for 50% hydrolysis (t50) in 0.1 N sodium carbonate was <5 min for the n-butyl ester, 5 min for the iso-propyl ester, and 30 min for the iso-octyl ester [1]. As a longer C10 ester, decyl (4-chloro-2-methylphenoxy)acetate is expected to exhibit a significantly slower hydrolysis rate than the iso-octyl (C8) ester based on this established trend.

Hydrolysis Environmental Persistence Soil Degradation

Predicted Low Volatility Based on Higher Molecular Weight

Herbicide volatility is a key factor in off-target drift. For phenoxy esters, volatility generally decreases with increasing molecular weight and alkyl chain length. A classic botanical study on 2,4-D esters found that long-chain esters like octadecyl (C18) were essentially non-volatile, whereas shorter esters (methyl, ethyl) were highly volatile [1]. With a molecular weight of 340.9 g/mol (compared to 312.8 g/mol for the common 2-ethylhexyl ester ), the decyl ester of MCPA is predicted to have lower volatility than its C8 counterparts.

Volatility Drift Reduction Formulation Safety

Distinct Physicochemical Identity for Analytical Standardization

Decyl (4-chloro-2-methylphenoxy)acetate has the well-defined computed properties: density 1.043 g/cm³, boiling point 420.1°C at 760 mmHg, and flash point 136.6°C . These values differ from other MCPA esters (e.g., MCPA-ethyl boils at 327.3°C ). This unique chromatographic and thermal identity is critical for its use as a reference standard in gas chromatography (GC) or high-performance liquid chromatography (HPLC) methods to quantify MCPA residues, where co-elution with other esters must be avoided.

Analytical Standard Quality Control Residue Analysis

Application Scenarios for Decyl (4-chloro-2-methylphenoxy)acetate Based on Differential Evidence


Low-Drift Herbicide Formulation Development

Manufacturers seeking to develop phenoxy herbicide formulations with reduced volatility can use decyl (4-chloro-2-methylphenoxy)acetate as a high-molecular-weight, low-volatility ester alternative. This is particularly relevant for agricultural settings near sensitive crops where off-target drift from volatile esters like 2-ethylhexyl MCPA is a major regulatory and agronomic concern [1].

Analytical Reference Standard for MCPA Residue Testing

Environmental and food safety laboratories can procure this compound as a certified reference standard for the quantification of MCPA esters in soil, water, or crop samples. Its distinct boiling point (420.1°C) and retention time differentiate it from more common esters (e.g., ethyl, 2-ethylhexyl), making it suitable for method development and avoiding quantification errors from co-eluting peaks .

Environmental Fate and Soil Persistence Studies

Researchers investigating the environmental persistence of phenoxy herbicides can use decyl (4-chloro-2-methylphenoxy)acetate as a model compound to study the behavior of long-chain esters. Its inferred slow hydrolysis rate makes it a candidate for controlled-release or extended-residual formulations, allowing scientists to probe the relationship between ester chain length and soil degradation kinetics [2].

Lipophilic Adjuvant and Uptake Research

Plant physiologists studying foliar uptake of auxinic herbicides can employ the decyl ester to explore the effect of extreme lipophilicity on cuticular penetration. The high estimated LogP (>7.0) provides a valuable data point at the upper end of the lipophilicity scale for quantitative structure-activity relationship (QSAR) models, complementing data from less lipophilic esters [3].

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